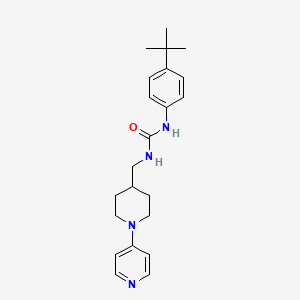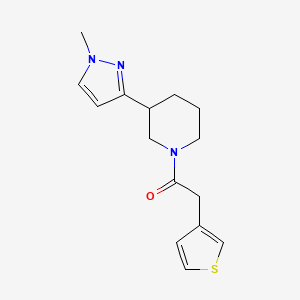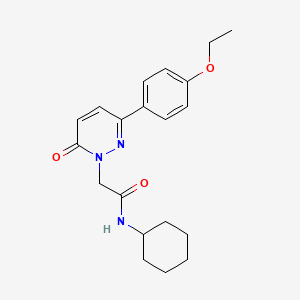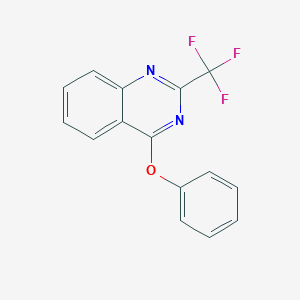
4-Phénoxy-2-(trifluorométhyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenoxy-2-(trifluoromethyl)quinazoline is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a phenoxy group and a trifluoromethyl group in the quinazoline core enhances its chemical properties, making it a compound of interest in medicinal chemistry and other scientific fields.
Applications De Recherche Scientifique
4-Phenoxy-2-(trifluoromethyl)quinazoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.
Medicine: Quinazoline derivatives, including 4-Phenoxy-2-(trifluoromethyl)quinazoline, are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals due to its unique chemical properties.
Mécanisme D'action
Target of Action
Quinazoline derivatives are known to have a wide range of biological activities and are often used in the development of new drugs
Mode of Action
It is known that quinazoline derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions of 4-Phenoxy-2-(trifluoromethyl)quinazoline with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Quinazoline derivatives are known to affect a variety of biochemical pathways due to their wide range of biological activities
Result of Action
Quinazoline derivatives are known to have a wide range of biological activities, suggesting that they can have various molecular and cellular effects
Analyse Biochimique
Biochemical Properties
Quinazoline derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinazoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinazoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxy-2-(trifluoromethyl)quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as anthranilic acid derivatives and trifluoromethylated reagents.
Formation of Quinazoline Core: The quinazoline core is formed through cyclization reactions. One common method involves the condensation of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Phenoxy Group: The phenoxy group is introduced through nucleophilic substitution reactions. Phenol or its derivatives react with the quinazoline intermediate in the presence of a suitable base, such as potassium carbonate.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylating agents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of 4-Phenoxy-2-(trifluoromethyl)quinazoline may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenoxy-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the phenoxy or trifluoromethyl positions. Common reagents include alkyl halides, aryl halides, and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Alkyl halides, aryl halides, amines; reactions are performed in the presence of bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Substitution: Substituted quinazoline derivatives with various functional groups
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenoxyquinazoline: Lacks the trifluoromethyl group, which may result in different biological activities and chemical properties.
2-(Trifluoromethyl)quinazoline: Lacks the phenoxy group, affecting its binding affinity and selectivity towards molecular targets.
4-Phenylquinazoline: Contains a phenyl group instead of a phenoxy group, leading to variations in its chemical reactivity and biological activity.
Uniqueness
4-Phenoxy-2-(trifluoromethyl)quinazoline is unique due to the presence of both phenoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound for various scientific research applications.
Propriétés
IUPAC Name |
4-phenoxy-2-(trifluoromethyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)14-19-12-9-5-4-8-11(12)13(20-14)21-10-6-2-1-3-7-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYATXJUKRNTWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(S,S)-4,4-Dimethyl-4,5,4',5'-tetrahydro [2.2]bioxazolyl](/img/structure/B2416675.png)
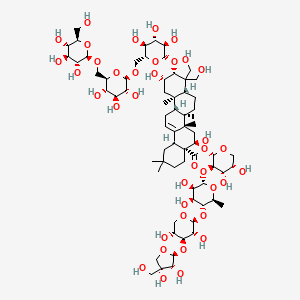

![N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2416680.png)
![4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2416681.png)
![4-tert-butyl-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide](/img/structure/B2416683.png)


![{3-Ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B2416688.png)
![3-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-methylpyrazin-2(1H)-one](/img/structure/B2416690.png)
